4-chloro-1-methyl-N-(pentafluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a methyl group, and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using pentafluorobenzene and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole-3-carboxamide: Lacks the pentafluorophenyl group.
1-Methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide: Lacks the chloro group.
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-Chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the chloro and pentafluorophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H5ClF5N3O |
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Molecular Weight |
325.62 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H5ClF5N3O/c1-20-2-3(12)9(19-20)11(21)18-10-7(16)5(14)4(13)6(15)8(10)17/h2H,1H3,(H,18,21) |
InChI Key |
MOPOEQMQBWFLMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origin of Product |
United States |
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